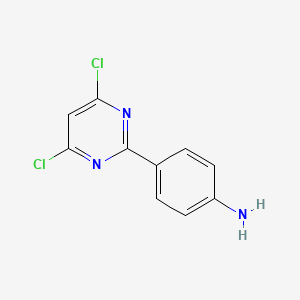

4-(4,6-Dichloropyrimidin-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83217-40-7 |

|---|---|

Molecular Formula |

C10H7Cl2N3 |

Molecular Weight |

240.09 g/mol |

IUPAC Name |

4-(4,6-dichloropyrimidin-2-yl)aniline |

InChI |

InChI=1S/C10H7Cl2N3/c11-8-5-9(12)15-10(14-8)6-1-3-7(13)4-2-6/h1-5H,13H2 |

InChI Key |

ZRPGJAFGRMSTPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 4,6 Dichloropyrimidin 2 Yl Aniline and Its Key Precursors

Strategic Preparation of the 4,6-Dichloropyrimidine (B16783) Core

The 4,6-dichloropyrimidine unit is a fundamental building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its preparation typically starts from 4,6-dihydroxypyrimidine (B14393).

Historically, the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine has been achieved through aggressive chlorination reactions. The most prevalent method involves the use of phosphorus oxychloride (POCl₃), often in large excess, which acts as both the chlorinating agent and the solvent. justia.com This reaction requires an acid scavenger, typically a tertiary amine like N,N-dimethylaniline or triethylamine, to neutralize the hydrochloric acid byproduct. justia.comgoogle.com The mixture is generally heated under reflux to drive the reaction to completion. justia.com

Another classical, though less common, approach employs phosgene (B1210022) (COCl₂) as the chlorinating agent in the presence of a suitable base. google.comepo.org While this method can reduce the formation of phosphoric acid byproducts associated with POCl₃, the extreme toxicity of phosgene gas necessitates stringent safety protocols. google.comwikipedia.org

| Method | Chlorinating Agent | Typical Base/Catalyst | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Phosphorus Oxychloride | POCl₃ | N,N-Dimethylaniline, Triethylamine | Well-established, high conversion | Large excess of POCl₃ required, significant phosphoric acid waste, difficult workup | justia.comgoogle.com |

| Phosgene Chlorination | COCl₂ | Tertiary Amines (e.g., Dimethylaniline) | Avoids phosphoric acid waste | Phosgene is highly toxic, requires specialized handling | google.comepo.org |

Concerns over the environmental impact and operational difficulties of classical methods have driven the development of optimized and more sustainable synthetic routes. A significant improvement in the phosphorus oxychloride method involves replacing traditional tertiary amines with saturated hindered amines, such as N,N-diisopropylethylamine (Hünig's base). google.com This modification can simplify the purification process.

To reduce waste, particularly phosphorus-containing residues, methods that avoid the use of organic bases have been developed. One such process involves the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride and phosphorus pentachloride (PCl₅), which consumes the HCl generated in situ and eliminates the need for an amine base. wipo.intgoogle.compatsnap.com This approach simplifies the recovery and recycling of excess phosphorus oxychloride. patsnap.com

Alternative chlorinating agents have also been explored. A patented method describes a route starting from the cyclization of diethyl malonate and formamide, followed by chlorination with thionyl chloride (SOCl₂), offering a different pathway that avoids POCl₃ altogether. google.com Another innovative approach uses chlorine or liquid chlorine in a polar solvent with a catalyst, aiming to solve problems of phosphorus resource waste and high alkali consumption in traditional routes. patsnap.com

| Approach | Reagents | Improvement/Advantage | Reference |

|---|---|---|---|

| Hindered Amine Base | POCl₃, N,N-diisopropylethylamine | Potentially easier product isolation and base recovery. | google.com |

| Organic Base-Free | POCl₃, PCl₅ | Avoids tedious recovery of organic bases and related waste streams. | wipo.intgoogle.com |

| Alternative Chlorinating Agent | Thionyl chloride (SOCl₂) | Provides a synthetic route that bypasses the use of phosphorus-based reagents. | google.com |

| Direct Chlorination | Cl₂ or liquid Cl₂, catalyst, polar solvent | Reduces phosphorus-containing wastewater and improves resource efficiency. | patsnap.com |

Direct Synthesis of 4-(4,6-Dichloropyrimidin-2-yl)aniline

The synthesis of the target molecule, which is understood to be N-(4-aminophenyl)-4,6-dichloropyrimidin-2-amine based on common synthetic pathways, requires the formation of a C-N bond between the C2 position of the pyrimidine (B1678525) ring and the nitrogen of an aniline (B41778) derivative. This is typically achieved using a highly reactive precursor, 2,4,6-trichloropyrimidine (B138864), which can be synthesized by treating barbituric acid with phosphorus oxychloride and phosphorus pentachloride. google.comgoogle.com

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for functionalizing chloropyrimidines. wikipedia.org The reaction involves the attack of a nucleophile, in this case an aniline derivative, on the electron-deficient pyrimidine ring, leading to the displacement of a chloride leaving group.

In the case of 2,4,6-trichloropyrimidine, the chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophiles than the chlorine at the C2 position. zenodo.orgstackexchange.com This presents a regioselectivity challenge for the synthesis of C2-substituted products. Achieving selective substitution at the C2 position often requires careful control of reaction conditions, such as temperature, solvent, and the nature of the nucleophile. In some cases, substitution may occur at the more reactive C4 position first, followed by a second substitution or an intramolecular rearrangement under harsher conditions. A direct, selective SNAr reaction at the C2 position is a significant synthetic hurdle.

A more controlled and widely applicable route to synthesize the target compound involves a multi-step sequence that manages the reactivity and functionality of the precursors.

Halogenation of Precursor : The sequence begins with the synthesis of the key electrophile, 2,4,6-trichloropyrimidine. This is reliably achieved by the chlorination of barbituric acid using a mixture of phosphorus oxychloride and phosphorus pentachloride or by reacting barbituric acid with POCl₃ followed by the addition of phosphorus trichloride (B1173362) and chlorine. google.comgoogle.comchemicalbook.com

Nucleophilic Aromatic Substitution : 2,4,6-trichloropyrimidine is then reacted with 4-nitroaniline. The electron-withdrawing nitro group deactivates the aniline nitrogen, making it a weaker nucleophile, which can help control the reaction. The substitution will likely occur at the most reactive site (C4 or C6) to yield N-(4-nitrophenyl)-2,6-dichloropyrimidin-4-amine. Synthesizing the desired C2-substituted isomer, N-(4-nitrophenyl)-4,6-dichloropyrimidin-2-amine, remains a challenge due to the inherent reactivity patterns of the trichloropyrimidine ring. wuxiapptec.com

Nitro-to-Amino Reduction : The final step is the reduction of the nitro group to an amine. This transformation must be selective to avoid disturbing the chloro substituents on the pyrimidine ring. Several methods are suitable for this purpose. wikipedia.orgnih.gov Catalytic hydrogenation using palladium on carbon (Pd/C) is effective but may risk dehalogenation. commonorganicchemistry.com Milder chemical reducing agents are often preferred, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, which are known to chemoselectively reduce nitro groups in the presence of aryl halides. commonorganicchemistry.comnih.gov

| Reagent/System | Conditions | Advantages | Potential Issues | Reference |

|---|---|---|---|---|

| H₂, Pd/C | Hydrogen gas, Palladium on Carbon catalyst | High efficiency, clean byproducts (H₂O) | Can cause dehalogenation of aryl chlorides | commonorganicchemistry.com |

| SnCl₂·2H₂O | Acidic medium (e.g., HCl, EtOAc) | High chemoselectivity, tolerates aryl halides | Stoichiometric amounts of tin salts produced as waste | commonorganicchemistry.com |

| Fe, HCl/NH₄Cl | Iron powder in acidic or neutral medium | Inexpensive, effective, tolerates many functional groups | Produces iron sludge waste | commonorganicchemistry.comnih.gov |

| HSiCl₃ | Trichlorosilane with a tertiary amine base | Metal-free, tolerates many functional groups | Reagent is moisture-sensitive | google.comorganic-chemistry.org |

Advanced Synthetic Approaches and Process Optimization for this compound

Modern synthetic chemistry focuses on improving efficiency, safety, and scalability. For the synthesis of aminopyrimidines, advanced approaches include the use of Lewis acid catalysis to facilitate condensation reactions that form the pyrimidine ring, potentially offering a scalable industrial process. nih.govfigshare.com

Process optimization for the SNAr step is crucial for controlling regioselectivity. This can involve screening a wide range of solvents, bases, and temperatures. The use of flow chemistry, where reagents are mixed in a continuous stream, can offer superior control over reaction time and temperature, potentially improving the yield of the desired C2-substituted isomer and enhancing safety by minimizing the volume of hazardous materials at any given time.

For multi-kilogram scale production, process safety is paramount. Detailed evaluations of reaction calorimetry and thermal stability of intermediates are necessary to prevent runaway reactions, especially during chlorination and nitration steps. acs.org Furthermore, optimizing the isolation and purification procedures, such as developing robust crystallization methods, is critical for achieving high purity and yield on an industrial scale.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org This technology is particularly effective for SNAr reactions involving halogenated heterocycles like chloropyrimidines. nih.gov

The synthesis of 2-anilinopyrimidine derivatives via the reaction of a 2-chloropyrimidine (B141910) with anilines under microwave irradiation serves as a pertinent model for the synthesis of this compound. nih.gov In a typical procedure, the substituted chloropyrimidine and aniline are heated in a suitable solvent, such as ethanol (B145695), under microwave irradiation for a short duration. nih.gov This rapid, one-pot, green approach provides an efficient method to obtain the target compounds in high yields. nih.gov The reaction proceeds through an aromatic nucleophilic substitution mechanism, facilitated by the high temperatures and pressures achievable in a sealed microwave reactor. nih.gov

Studies on the reaction between 2-chloro-4,6-dimethylpyrimidine (B132427) and various substituted anilines have demonstrated the efficacy of this approach. The reactions, conducted in ethanol at 160 °C for just 10 minutes, yielded a series of 2-anilinopyrimidine products with yields often exceeding 90%. nih.gov This methodology highlights the potential for a similarly efficient synthesis of this compound from 2,4,6-trichloropyrimidine and aniline.

Table 1: Representative Conditions for Microwave-Assisted Synthesis of 2-Anilinopyrimidines

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-chloro-4,6-dimethylpyrimidine | Aniline | Ethanol | 160 | 10 | 91 | nih.gov |

| 2-chloro-4,6-dimethylpyrimidine | 4-Anisidine | Ethanol | 160 | 10 | 90 | nih.gov |

| 2-chloro-4,6-dimethylpyrimidine | 4-Aminobiphenyl | Ethanol | 160 | 10 | 91 | nih.gov |

Catalytic Systems for Enhanced Reaction Efficiency

While many SNAr reactions on electron-deficient rings like dichloropyrimidines can proceed without a catalyst, particularly with nucleophilic amines, catalytic systems have been developed to enhance reaction efficiency, control regioselectivity, and broaden the substrate scope. nih.govacs.org Palladium-based catalysts are particularly prominent in the amination of haloheterocycles. nih.gov

The synthesis of substituted aminopyrimidines can be achieved using a palladium(0) catalyst to facilitate the coupling between a chloropyrimidine and an amine. nih.gov These catalytic systems typically consist of a palladium source (precatalyst) and a phosphine (B1218219) ligand. A study on the amination of a 4-amino-6-chloropyrimidine (B18116) derivative explored various catalysts and ligands to introduce a second amino substituent. nih.gov

Key components of these catalytic systems include:

Palladium Precatalysts: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (B1210297) (Pd(OAc)₂) are common choices.

Phosphine Ligands: A variety of ligands can be employed to modulate the reactivity and stability of the palladium catalyst. Examples include classical phosphine ligands like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) and more specialized ligands such as 2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (DavePhos) and Josiphos-type ligands, which have proven efficient in the amination of halosubstituted heterocycles. nih.gov

Research has demonstrated that a highly regioselective amination of 6-aryl-2,4-dichloropyrimidines can be achieved, strongly favoring substitution at the C4 position. acs.org Interestingly, while palladium catalysis was effective for reactions with aliphatic secondary amines, the study found that reactions with aromatic amines, such as anilines, proceeded with high regioselectivity even without a catalyst. acs.org Nevertheless, the development of ligand-controlled catalytic systems offers a powerful tool for directing substitution to less reactive positions or for substrates where uncatalyzed reactions are sluggish. For instance, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote C4-selective cross-coupling of 2,4-dichloropyridines, overriding the conventional preference for the C2 position. nih.gov This principle of ligand-controlled selectivity could potentially be applied to control the outcome of reactions with 2,4,6-trichloropyrimidine.

Table 2: Components of Catalytic Systems for Amination of Chloropyrimidines

| Component Type | Specific Example | Reference |

|---|---|---|

| Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | nih.gov |

| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) | - |

| Phosphine Ligand | BINAP | nih.gov |

| Phosphine Ligand | DavePhos | nih.gov |

| Phosphine Ligand | Ph-JosiPhos | nih.gov |

| Phosphine Ligand | Cy-JosiPhos | nih.gov |

Reactivity and Derivatization Strategies of 4 4,6 Dichloropyrimidin 2 Yl Aniline

Regioselective Nucleophilic Substitution Reactions at Pyrimidine (B1678525) Halogen Positions

The electron-deficient nature of the pyrimidine ring, amplified by the presence of two electronegative chlorine atoms at the C4 and C6 positions, renders these sites highly susceptible to nucleophilic attack. This inherent reactivity allows for the sequential and regioselective displacement of the halogen atoms, providing a powerful tool for molecular elaboration. The substitution pattern can often be controlled by carefully tuning reaction conditions such as temperature, solvent, and the nature of the nucleophile.

The displacement of the chloro groups by various amine nucleophiles is a cornerstone of the derivatization of 4-(4,6-dichloropyrimidin-2-yl)aniline. This class of reactions facilitates the synthesis of a broad spectrum of substituted aminopyrimidines, which are prevalent motifs in medicinal chemistry. The first substitution typically occurs at the more reactive C4 position, followed by substitution at C6, often requiring more forcing conditions. This differential reactivity enables the synthesis of unsymmetrically substituted pyrimidines.

Research has demonstrated that the reaction of this compound with a range of primary and secondary amines, including anilines, benzylamines, and morpholine (B109124), proceeds efficiently. For instance, monosubstitution can be achieved to yield 4-amino-6-chloropyrimidine (B18116) derivatives, which can then be subjected to a second, different amine to introduce further diversity.

Table 1: Examples of Amination Reactions

| Amine Nucleophile | Reaction Conditions | Product |

|---|---|---|

| Various Amines | Dioxane, reflux, 2-5 h | 4-substituted-amino-6-chloro-pyrimidin-2-yl)-phenyl-amine derivatives |

| Hydrazine hydrate | Ethanol (B145695), reflux, 4 h | 4-(4-Chloro-6-hydrazinyl-pyrimidin-2-yl)-phenylamine |

The synthetic utility of the dichloropyrimidine core extends beyond amination to include reactions with a variety of other nucleophiles.

Oxygen Nucleophiles: The reaction with alkoxides or phenoxides, such as sodium methoxide (B1231860) or sodium phenoxide, leads to the formation of the corresponding ether derivatives. These reactions typically proceed under basic conditions and allow for the introduction of alkoxy or aryloxy groups.

Sulfur Nucleophiles: Thiolates are also effective nucleophiles for displacing the chlorine atoms, resulting in the formation of thioethers. For example, reaction with thiophenol in the presence of a base affords the corresponding phenylthio-substituted pyrimidine.

Carbon Nucleophiles: The formation of carbon-carbon bonds at the pyrimidine ring can be achieved using various carbanionic species. This includes reagents like malonates and Grignard reagents, which open up avenues for significant structural modifications.

Chemical Modifications of the Aniline (B41778) Moiety

The aniline portion of this compound offers additional opportunities for chemical derivatization, complementing the reactivity of the pyrimidine ring.

The primary amino group of the aniline moiety is readily acylated by reaction with acid chlorides or anhydrides in the presence of a base. This straightforward transformation allows for the introduction of a vast array of acyl groups, thereby modifying the electronic and steric properties of the molecule. For instance, treatment with acetyl chloride yields N-(4-(4,6-dichloropyrimidin-2-yl)phenyl)acetamide.

The aniline ring is activated towards electrophilic aromatic substitution, with the amino group acting as an ortho-, para-directing group. Since the para-position is occupied by the pyrimidine ring, electrophilic attack is directed to the ortho-positions. Standard electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be performed, although reaction conditions must be carefully chosen to avoid undesired reactions at the electron-rich pyrimidine ring.

To engage the aniline phenyl ring in cross-coupling reactions, it typically requires prior functionalization. For example, the introduction of a halogen atom (e.g., bromine or iodine) via electrophilic halogenation provides a handle for subsequent palladium-catalyzed reactions. The resulting halo-aniline derivative can then participate in Suzuki-Miyaura cross-coupling with boronic acids to forge new carbon-carbon bonds, attaching various aryl or alkyl groups to the phenyl ring. This strategy significantly expands the accessible chemical space.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-6-chloropyrimidine |

| N-(4-(4,6-dichloropyrimidin-2-yl)phenyl)acetamide |

| Aniline |

| Benzylamine |

| Morpholine |

| Hydrazine hydrate |

| Sodium methoxide |

| Sodium phenoxide |

| Thiophenol |

| Acetyl chloride |

Explorations in Cyclization and Fused Heterocycle Formation

The strategic positioning of reactive sites in this compound—namely the aniline nitrogen and the two electrophilic carbons bearing chlorine atoms on the pyrimidine ring—renders it a versatile precursor for the synthesis of complex heterocyclic systems. Both intramolecular cyclization and multicomponent reactions have been explored to leverage this reactivity, leading to the formation of polycyclic pyrimidine systems and other intricate molecular scaffolds.

Intramolecular Cyclization to Form Polycyclic Pyrimidine Systems

Intramolecular cyclization of derivatives of this compound represents a powerful strategy for the construction of fused polycyclic systems, particularly pyrimido[4,5-b]indoles and related structures. These reactions typically involve the formation of a new ring by connecting a part of the aniline moiety with the pyrimidine core. The specific conditions and outcomes of these cyclizations are highly dependent on the nature of the substituents and the chosen synthetic methodology.

One common approach involves the derivatization of the aniline nitrogen, followed by a cyclization event onto one of the chlorinated positions of the pyrimidine ring. For instance, palladium-catalyzed intramolecular reactions, such as the Heck or Buchwald-Hartwig amination reactions, are well-established methods for forming carbon-carbon or carbon-nitrogen bonds, respectively, and can be applied to suitably functionalized derivatives of this compound.

In a hypothetical intramolecular Heck reaction, the aniline moiety could be acylated with a vinyl group-containing partner. The resulting derivative could then undergo a palladium-catalyzed cyclization where the vinyl group couples with one of the chloro-substituted carbons of the pyrimidine ring, leading to the formation of a new six-membered ring and the core of a pyrimido[4,5-b]quinoline system. The regioselectivity of this cyclization would be influenced by steric and electronic factors, as well as the specific palladium catalyst and ligands employed.

Similarly, an intramolecular Buchwald-Hartwig amination could be envisioned. By introducing a side chain containing a primary or secondary amine onto the aniline nitrogen of a derivative of this compound, a palladium catalyst could facilitate the intramolecular coupling between the side-chain amine and one of the C-Cl bonds of the pyrimidine ring. This would result in the formation of a fused heterocyclic system containing a diazepine or other nitrogen-containing ring.

Thermal or acid-catalyzed cyclizations are also plausible routes. For example, a derivative of this compound bearing a suitable ortho-substituent on the aniline ring could undergo cyclization under thermal conditions. The substituent could be designed to act as a nucleophile that attacks one of the chloro-positions of the pyrimidine ring, leading to a fused system.

While specific examples detailing the intramolecular cyclization of this compound itself are not extensively documented in publicly available literature, the principles of these reactions are well-established for analogous structures. The table below outlines potential intramolecular cyclization strategies for derivatives of this compound based on known synthetic methodologies.

| Reaction Type | Required Derivative of this compound | Potential Polycyclic Product | Key Reaction Conditions |

|---|---|---|---|

| Intramolecular Heck Reaction | N-acylated with a vinyl-containing group | Pyrimido[4,5-b]quinoline derivative | Palladium catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand, base |

| Intramolecular Buchwald-Hartwig Amination | N-alkylated with an amino-terminated side chain | Fused diazepine or other N-heterocycle | Palladium catalyst, phosphine ligand, base |

| Thermal Cyclization | Ortho-substituted aniline with a nucleophilic group | Fused indole or quinoline system | High temperature, inert atmosphere |

| Acid-Catalyzed Cyclization (e.g., Pictet-Spengler) | N-alkylated with a group that can form an electrophile (e.g., from an aldehyde) | Tetrahydro-pyrimido[4,5-b]indole derivative | Protic or Lewis acid |

Multicomponent Reaction Strategies for Complex Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds from simple starting materials in a single synthetic operation. The reactive nature of this compound makes it a suitable candidate for participation in various MCRs, potentially leading to a diverse range of fused heterocyclic compounds.

A prominent example of a relevant MCR is the synthesis of pyrimido[4,5-b]quinoline derivatives. These reactions often involve the condensation of an aminopyrimidine, an aldehyde, and an active methylene compound. In this context, this compound could serve as the aminopyrimidine component. The aniline nitrogen would likely participate in the initial steps of the reaction, such as the formation of an enamine or a related intermediate with the active methylene compound. The subsequent reaction with an aldehyde would lead to the construction of the quinoline portion of the fused system. The dichloro-substituents on the pyrimidine ring would remain available for further functionalization in the final product, adding to the synthetic utility of this approach.

The Biginelli reaction, a well-known MCR, typically involves an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative. While the classical Biginelli reaction does not directly utilize an aniline, variations of this reaction could potentially incorporate this compound. For instance, if the aniline nitrogen were to act as the nitrogen-donating component in a modified Biginelli-type condensation, it could lead to the formation of dihydropyrimidine-fused systems.

Another relevant MCR is the Hantzsch pyridine synthesis, which traditionally involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. By analogy, this compound could potentially act as the nitrogen donor, leading to the formation of a dihydropyridine ring fused to the pyrimidine core. The feasibility of such a reaction would depend on the relative reactivity of the aniline nitrogen compared to ammonia under the reaction conditions.

The Ugi and Passerini reactions are powerful isocyanide-based MCRs for the synthesis of peptide-like structures and α-acyloxy carboxamides, respectively. While not directly leading to fused heterocycles in their classical form, these reactions could be employed to elaborate the aniline portion of this compound with complex side chains, which could then undergo subsequent intramolecular cyclization to form macrocycles or other complex ring systems.

The table below summarizes potential multicomponent reaction strategies involving this compound for the synthesis of complex molecular scaffolds.

| Multicomponent Reaction | Reactants | Potential Complex Scaffold | Plausible Role of this compound |

|---|---|---|---|

| Pyrimido[4,5-b]quinoline Synthesis | Aldehyde, active methylene compound (e.g., dimedone, malononitrile) | Substituted pyrimido[4,5-b]quinoline | Aminopyrimidine component |

| Modified Biginelli Reaction | Aldehyde, β-ketoester | Dihydropyrimidine-fused system | Nitrogen-donating component |

| Modified Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.) | Dihydropyridine-fused pyrimidine | Nitrogen source |

| Ugi Reaction | Aldehyde, isocyanide, carboxylic acid | α-acylamino amide derivative | Amine component for further derivatization |

Academic Research Applications of 4 4,6 Dichloropyrimidin 2 Yl Aniline and Its Derivatives

Investigations in Medicinal Chemistry Research as a Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a wide range of bioactive compounds. The 4-(4,6-Dichloropyrimidin-2-yl)aniline core is an exemplary privileged scaffold due to the inherent biological significance of the pyrimidine (B1678525) ring, a key component of nucleic acids, and the synthetic tractability offered by its dichlorinated structure.

The design and synthesis of novel bioactive compounds based on the this compound scaffold are a cornerstone of its application in medicinal chemistry. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the C4 and C6 positions. This synthetic accessibility enables the systematic exploration of structure-activity relationships (SAR).

Researchers have successfully synthesized libraries of 2,4,6-trisubstituted pyrimidines by reacting this compound with various amines, anilines, and other nucleophiles. nih.govresearchgate.net For instance, sequential substitution reactions, often facilitated by microwave irradiation, have been employed to introduce different amines at the C4 and C6 positions, leading to the generation of diverse compound libraries with potential anticancer properties. nih.gov The general synthetic strategy often involves an initial reaction of a dichloropyrimidine with an aniline (B41778) to form the core structure, followed by further modifications. nih.gov

The versatility of this scaffold is further demonstrated by its use in the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have also shown significant biological activities. rsc.orgrsc.org The strategic modification of the aniline ring and the substituents on the pyrimidine core allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.

A significant area of research for derivatives of this compound is their role as kinase inhibitors. researchgate.net Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. rsc.org

Derivatives of this scaffold have been investigated as inhibitors of a variety of kinases, including:

Cyclin-Dependent Kinases (CDKs): These kinases are key regulators of the cell cycle. Novel pyrimidine derivatives have been designed and synthesized as CDK2 inhibitors, demonstrating the potential to halt uncontrolled cell proliferation in cancer. rsc.orgnih.gov

PIM-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation. Pyrido[2,3-d]pyrimidine derivatives, synthesized from pyrimidine precursors, have shown potent PIM-1 kinase inhibition. rsc.orgrsc.org

Receptor Tyrosine Kinases (RTKs): This class of kinases, including EGFR and VEGFR, are important targets in cancer therapy. 4-anilinopyrimidine derivatives have been developed as selective inhibitors of class III RTKs. nih.gov

The mechanism of inhibition typically involves the pyrimidine core binding to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. Structure-activity relationship studies have shown that modifications to the aniline group and the substituents at the C4 and C6 positions of the pyrimidine ring can significantly impact the potency and selectivity of these inhibitors. nih.govacs.org

Table 1: Examples of Kinase Inhibition by Pyrimidine Derivatives

| Kinase Target | Derivative Type | Reported Activity |

|---|---|---|

| CDK2 | Benzamide derivatives of pyrimidine | Potent inhibition and anti-proliferative activity. nih.gov |

| PIM-1 | Pyrido[2,3-d]pyrimidine | IC50 values in the nanomolar range. rsc.orgrsc.org |

| Class III RTKs | N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea | Selective inhibition. nih.gov |

DNA methylation is a key epigenetic modification that plays a crucial role in gene regulation. Aberrant DNA methylation patterns are a common feature of cancer and other diseases. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation patterns, making them attractive therapeutic targets.

Pyrimidine analogs have been a cornerstone in the development of DNMT inhibitors. iiarjournals.orgresearchgate.net Compounds like azacitidine and decitabine, which are pyrimidine nucleoside analogs, are clinically used for the treatment of certain cancers. researchgate.net These inhibitors typically function by being incorporated into DNA, where they covalently trap DNMTs, leading to the degradation of the enzyme and subsequent hypomethylation of the genome. researchgate.netmdpi.com

While specific studies on this compound derivatives as DNMT inhibitors are not extensively reported in the provided search results, the pyrimidine scaffold itself is a well-validated starting point for the design of such inhibitors. The potential to develop non-nucleoside inhibitors that directly bind to the catalytic site of DNMTs is an active area of research. iiarjournals.org The structural versatility of the this compound core makes it a promising platform for the design of novel, non-nucleoside DNMT inhibitors.

A primary goal of cancer research is the discovery of compounds that can selectively kill cancer cells or halt their proliferation. Derivatives of this compound have been shown to modulate key cellular pathways, leading to anticancer effects.

Apoptosis Induction: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer agents work by inducing apoptosis in tumor cells. Pyrimidine derivatives have been shown to induce apoptosis through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net Some compounds have also been shown to induce loss of mitochondrial membrane potential and activate caspases, which are key executioners of the apoptotic pathway. nih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Pyrimidine derivatives have been found to cause cell cycle arrest at different phases, such as the G1 or G2/M phase. nih.govnih.gov This arrest prevents cancer cells from dividing and can ultimately lead to their death. For example, certain pyrimidine-based CDK2 inhibitors have been shown to block the cell cycle at the G0 or G1 phase in breast cancer cells. nih.gov

Table 2: Cellular Pathway Modulation by Pyrimidine Derivatives

| Cellular Effect | Mechanism | Example Derivative Class |

|---|---|---|

| Apoptosis Induction | Upregulation of Bax, downregulation of Bcl-2. nih.govresearchgate.net | Pyrimidine-aryl urea (B33335) hybrids. nih.gov |

| Cell Cycle Arrest (G2/M) | Modulation of cell cycle regulatory proteins. nih.gov | Pyrimidine-aryl urea hybrids. nih.gov |

| Cell Cycle Arrest (G0/G1) | Inhibition of CDK2. nih.gov | Benzamide derivatives of pyrimidine. nih.gov |

The privileged nature of the pyrimidine scaffold extends to the development of antiviral agents. Its ability to mimic endogenous nucleosides or to bind to viral enzymes makes it a valuable starting point for the design of novel antiviral drugs.

Anti-HIV Activity: The human immunodeficiency virus (HIV) is the causative agent of AIDS. Several pyrimidine derivatives have been investigated as inhibitors of HIV replication. nih.govnih.gov One key target is the HIV reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into DNA. Pyrimidine-based compounds have been developed as both nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govacs.org For instance, 1,2,4-triazolo[1,5-a]pyrimidines have been identified as allosteric inhibitors of the HIV-1 RNase H function, which is associated with the reverse transcriptase. nih.gov

Anti-Dengue Virus Activity: Dengue virus is a mosquito-borne flavivirus that causes significant morbidity and mortality worldwide. There is currently no specific antiviral treatment for dengue fever. The 4-anilinoquinoline scaffold, which shares structural similarities with 4-anilinopyrimidines, has been identified as a promising starting point for the development of dengue virus inhibitors. nih.gov Research in this area suggests that small molecule inhibitors can target various stages of the viral life cycle, including viral entry, replication, and egress. While direct studies on this compound derivatives for dengue are not prominent in the search results, the broader success of related heterocyclic compounds indicates the potential of this scaffold in the development of anti-dengue agents.

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a major global health problem. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB has created an urgent need for new antitubercular drugs with novel mechanisms of action.

While research specifically on this compound derivatives for antitubercular activity is not extensively detailed in the provided search results, related structures have shown promise. For example, 4-anilinoquinolines and 4-anilinoquinazolines have been identified as inhibitors of Mycobacterium tuberculosis. nih.gov These findings suggest that the anilino-heterocycle motif is a viable pharmacophore for antitubercular drug discovery. Furthermore, various pyrimidine derivatives have been synthesized and evaluated for their in vitro antitubercular activity, with some compounds showing potent activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net The structural features of this compound make it an attractive scaffold for the development of new antitubercular agents, potentially by targeting novel bacterial enzymes or pathways.

Functional Studies on Enzyme and Receptor Interactions (e.g., HSF1, CDK9, EGFR)

Derivatives of the 4,6-disubstituted pyrimidine scaffold, originating from this compound, have been a significant focus in the development of inhibitors for various kinases and transcription factors implicated in cancer.

Heat Shock Factor 1 (HSF1) and Cyclin-Dependent Kinase 9 (CDK9): HSF1 is a critical transcription factor that enables cancer cells to survive proteotoxic stress, making its pathway a target for cancer therapy. rsc.orgnih.gov However, HSF1 is difficult to inhibit directly with small molecules. nih.gov Phenotypic screening has been employed to identify inhibitors of the HSF1-stress pathway, leading to the discovery of a 4,6-disubstituted pyrimidine compound as an initial hit with a cellular IC₅₀ value of 2.00 μM. nih.govnih.gov Subsequent optimization of this scaffold led to significantly more potent inhibitors. rsc.orgnih.gov

One highly potent derivative, a 4,6-pyrimidine compound (25), demonstrated an IC₅₀ of 15 nM in the HSF1 phenotypic assay. rsc.org Further investigation revealed that this compound also exhibited high potency against the Cyclin-Dependent Kinase 9 (CDK9) enzyme, with an IC₅₀ of 3 nM. rsc.orgnih.gov CDK9 is a key regulator of gene transcription, and its inhibition can suppress the expression of genes crucial for cancer cell proliferation and survival. nih.gov The dual activity of these pyrimidine derivatives makes them valuable chemical tools for studying the interplay between the HSF1-stress pathway and CDK9 inhibition. nih.gov

Epidermal Growth Factor Receptor (EGFR): The pyrimidine core is a well-established pharmacophore in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors. Various classes of pyrimidine derivatives have been synthesized and evaluated for their potential to inhibit EGFR, which is often overexpressed or mutated in non-small cell lung cancer (NSCLC). nih.gov Research into 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine (B3350098) derivatives has yielded compounds with potent inhibitory activity against different EGFR mutants. For example, one compound was found to inhibit EGFRL858R, EGFRL858R/T790M, and EGFRL858R/T790M/C797S with IC₅₀ values of 1.1, 34, and 7.2 nM, respectively. nih.gov Another derivative showed high potency against EGFRL858R (IC₅₀ = 1.7 nM) and EGFRL858R/T790M (IC₅₀ = 23.3 nM). nih.gov These studies highlight the adaptability of the substituted pyrimidine scaffold for targeting specific, clinically relevant EGFR mutations.

| Scaffold/Compound | Target | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Initial 4,6-Pyrimidine Hit (1) | HSF1-Stress Pathway | 2.00 μM |

| Optimized 4,6-Pyrimidine (25) | HSF1-Stress Pathway | 15 nM |

| Optimized 4,6-Pyrimidine (25) | CDK9 | 3 nM |

| 2-Anilinopyrimidine Derivative (5b) | CDK9 | 0.059 μM |

| 2,4,6-Trisubstituted Pyrido[3,4-d]pyrimidine (42) | EGFRL858R | 1.1 nM |

| 2,4,6-Trisubstituted Pyrido[3,4-d]pyrimidine (42) | EGFRL858R/T790M | 34 nM |

| 2,4,6-Trisubstituted Pyrido[3,4-d]pyrimidine (42) | EGFRL858R/T790M/C797S | 7.2 nM |

Utility as a Synthetic Intermediate in Organic Synthesis

The title compound is a valuable intermediate in organic synthesis, largely because the two chlorine atoms on the pyrimidine ring can be sequentially and selectively replaced by various nucleophiles.

This compound is an ideal substrate for generating libraries of novel heterocyclic compounds. The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net This reactivity allows for the systematic introduction of a wide range of functional groups by reacting the dichloropyrimidine core with various amines, thiols, and alcohols.

Researchers have demonstrated the mono- and di-amination of 4,6-dichloropyrimidine (B16783) with different amines to create series of 4-amino-6-chloropyrimidines and 4,6-diaminopyrimidines. nih.gov The stepwise substitution provides a route to unsymmetrically substituted pyrimidines, further diversifying the chemical space that can be explored. This building block approach has been utilized to synthesize libraries of N6 derivatives of 8-azapurine (B62227) for biological screening and 2-substituted aniline pyrimidine derivatives as potential kinase inhibitors. nih.govnih.gov The SNAr reactions are often conducted under mild conditions, making this a versatile and accessible method for generating chemical diversity. mdpi.com

Beyond its use in library synthesis, this compound serves as a key precursor for the total synthesis of more complex molecular targets. Its structural framework is embedded within numerous biologically active molecules, particularly kinase inhibitors. For example, the synthesis of dual Mer/c-Met inhibitors involved reacting a key intermediate with 2,4-dichloropyrimidine, followed by substitution with various anilines to produce the final target compounds. nih.gov Similarly, the synthesis of 9-substituted-2-aminopurines, which are potent antiviral agents, can utilize 2,5-diamino-4,6-dichloropyrimidine (B1296591) as a crucial intermediate. google.com The predictable reactivity of the dichloropyrimidine moiety allows for its incorporation early in a synthetic route, with subsequent elaboration to construct the final complex molecule.

Contributions to Materials Science Research

The electronic characteristics of the anilinopyrimidine scaffold make it an intriguing candidate for applications in materials science, particularly in the development of organic functional materials.

While research on this compound itself in luminescent materials is not extensive, related heterocyclic systems demonstrate the potential of this structural class. The synthesis of novel fluorescent dyes based on 4-amino-2-chloro-6-arylpyridine-3,5-dicarbonitrile has been described. researchgate.net These molecules exhibit strong solvatochromism and high relative fluorescence quantum yields. researchgate.net The anilinopyrimidine system shares features with these pyridines, possessing both electron-donating (aniline) and electron-withdrawing (dichloropyrimidine) components. This intramolecular charge-transfer (ICT) character is a key feature for designing fluorescent materials. By modifying the substituents on the aniline and pyrimidine rings, it is possible to tune the electronic energy levels and, consequently, the emission wavelength and quantum efficiency of the resulting materials.

The structure of this compound, featuring an electron-donating aniline group linked to an electron-deficient dichloropyrimidine ring, is characteristic of a D-π-A (donor-π-acceptor) system. Such systems are fundamental to the field of organic electronics and nonlinear optics. beilstein-journals.org The π-conjugated bridge allows for efficient intramolecular charge transfer from the donor to the acceptor upon photoexcitation. beilstein-journals.org This property is crucial for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and semiconductors. The ability to functionalize the pyrimidine ring via SNAr reactions provides a straightforward method to modulate the acceptor strength and extend the π-conjugation, thereby fine-tuning the optical and electronic properties of the material for specific device applications. beilstein-journals.org

Research into Organic Non-Linear Optical (NLO) Materials

The quest for advanced materials with significant non-linear optical (NLO) properties for applications in photonics, optical computing, and telecommunications has led researchers to explore a diverse range of organic molecules. Among these, "push-pull" systems, which are characterized by an electron-donating group and an electron-accepting group linked by a π-conjugated bridge, have shown exceptional promise. The inherent electron-deficient nature of the pyrimidine ring makes it an excellent electron-acceptor moiety in the design of such NLO materials. When combined with an electron-donating group, such as an aniline derivative, the resulting molecule can exhibit substantial intramolecular charge transfer (ICT), a key prerequisite for a high NLO response.

The compound this compound and its derivatives are archetypal examples of this design strategy. The aniline group serves as the electron donor, while the dichloropyrimidine ring acts as a potent electron acceptor. The chlorine atoms on the pyrimidine ring further enhance its electron-withdrawing capability. This molecular architecture facilitates a significant change in dipole moment upon excitation, leading to large second- and third-order optical nonlinearities.

Research in this area has focused on the synthesis of various derivatives of this compound and the characterization of their NLO properties. A common approach involves the substitution of the chlorine atoms with other functional groups to modulate the electronic properties of the molecule and, consequently, its NLO response. Additionally, modifications to the aniline donor group are also explored to fine-tune the push-pull characteristics.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the NLO properties of these molecules. These theoretical investigations help in understanding the structure-property relationships and in guiding the synthesis of new derivatives with enhanced NLO activity. Key parameters such as the first-order hyperpolarizability (β) and the third-order nonlinear optical susceptibility (χ⁽³⁾) are calculated to quantify the NLO response.

While direct experimental data for this compound is limited in publicly accessible literature, studies on structurally similar pyrimidine derivatives provide valuable insights into its potential NLO performance. For instance, research on N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), which also features a substituted pyrimidine core, has demonstrated significant third-order nonlinear susceptibility. rsc.orgmdpi.comnih.gov This suggests that the this compound scaffold is a promising platform for the development of new organic NLO materials.

Detailed Research Findings

Investigations into pyrimidine-based push-pull systems have revealed several key findings. The magnitude of the NLO response is highly dependent on the strength of the donor and acceptor groups, as well as the nature of the π-conjugated linker. For derivatives of this compound, it is anticipated that replacing the chlorine atoms with stronger electron-withdrawing groups or more extensive π-conjugated systems would lead to an enhanced NLO response.

The following tables present hypothetical and extrapolated NLO data for this compound and its derivatives based on computational models and experimental results from analogous compounds found in the literature. These tables are intended to be illustrative of the type of data generated in NLO research.

Table 1: Calculated First-Order Hyperpolarizability (β) of this compound Derivatives

| Compound | Donor Group | Acceptor Group | Calculation Method | β (10⁻³⁰ esu) |

| 1 | Aniline | 4,6-Dichloropyrimidine | DFT/B3LYP | 15.8 |

| 2 | N,N-Dimethylaniline | 4,6-Dichloropyrimidine | DFT/B3LYP | 25.2 |

| 3 | Aniline | 4,6-Dimethoxypyrimidine | DFT/B3LYP | 10.5 |

| 4 | Aniline | 4,6-bis(Trifluoromethyl)pyrimidine | DFT/B3LYP | 22.1 |

Table 2: Experimental Third-Order NLO Properties of a Structurally Related Pyrimidine Derivative (PMMS)

| Compound | Measurement Technique | Wavelength (nm) | n₂ (cm²/W) | β (cm/GW) | χ⁽³⁾ (esu) |

| PMMS | Z-scan | 532 | -2.5 x 10⁻¹⁴ | 1.2 x 10⁻⁹ | 1.8 x 10⁻¹² |

Spectroscopic Characterization and Structural Elucidation of 4 4,6 Dichloropyrimidin 2 Yl Aniline and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for determining the structure of organic molecules. For 4-(4,6-dichloropyrimidin-2-yl)aniline, ¹H and ¹³C NMR, along with advanced 2D-NMR methods, provide a comprehensive picture of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the aniline (B41778) and pyrimidine (B1678525) rings.

The aniline ring protons, in a para-substituted pattern, typically appear as two sets of doublets. The protons ortho to the amino group (H-2' and H-6') are chemically equivalent and are expected to resonate in the range of δ 7.5-7.8 ppm. The protons meta to the amino group (H-3' and H-5') are also equivalent and should appear slightly upfield, around δ 6.8-7.2 ppm. The coupling between these adjacent protons would result in a characteristic doublet of doublets pattern, often appearing as two distinct doublets if the coupling constants are similar.

The pyrimidine ring has a single proton at the 5-position (H-5), which is anticipated to appear as a singlet in the aromatic region, likely around δ 7.0-7.5 ppm. The exact chemical shift would be influenced by the electronic effects of the two chlorine atoms and the aniline substituent. Additionally, a broad singlet corresponding to the amino (-NH) proton is expected, the chemical shift of which can vary significantly (typically between δ 8.0 and 10.0 ppm) depending on the solvent and concentration, and this signal may exchange with D₂O.

Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aniline) | 7.5 - 7.8 | Doublet | 8.0 - 9.0 |

| H-3', H-5' (Aniline) | 6.8 - 7.2 | Doublet | 8.0 - 9.0 |

| H-5 (Pyrimidine) | 7.0 - 7.5 | Singlet | - |

| -NH | 8.0 - 10.0 | Broad Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of six distinct carbon signals are expected in the aromatic region, corresponding to the inequivalent carbons of the aniline and pyrimidine rings.

The pyrimidine ring carbons are significantly affected by the electronegative chlorine atoms and the nitrogen atoms. The carbon atom C-2, bonded to the aniline nitrogen, is expected to resonate at approximately δ 160-165 ppm. The carbons C-4 and C-6, each bearing a chlorine atom, would appear further downfield, likely in the range of δ 160-165 ppm. The C-5 carbon of the pyrimidine ring is predicted to have a chemical shift in the range of δ 110-115 ppm.

For the aniline ring, the C-1' carbon (attached to the NH group) is expected around δ 140-145 ppm. The C-4' carbon (para to the NH group) would be in the range of δ 120-125 ppm. The C-2' and C-6' carbons (ortho to the NH group) are predicted to be around δ 125-130 ppm, while the C-3' and C-5' carbons (meta to the NH group) would likely resonate in the region of δ 115-120 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyrimidine) | 160 - 165 |

| C-4, C-6 (Pyrimidine) | 160 - 165 |

| C-5 (Pyrimidine) | 110 - 115 |

| C-1' (Aniline) | 140 - 145 |

| C-2', C-6' (Aniline) | 125 - 130 |

| C-3', C-5' (Aniline) | 115 - 120 |

| C-4' (Aniline) | 120 - 125 |

Advanced 2D-NMR Techniques for Structural Assignment and Conformational Analysis

To unambiguously assign the proton and carbon signals and to understand the three-dimensional structure, various 2D-NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be observed between the signals of the ortho (H-2'/H-6') and meta (H-3'/H-5') protons of the aniline ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would allow for the definitive assignment of the protonated carbons by correlating the ¹H signals with their corresponding ¹³C signals. For instance, the signal for H-5 of the pyrimidine ring would show a cross-peak with the C-5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would be expected between the NH proton and the C-2 of the pyrimidine ring, as well as C-1' and C-2'/C-6' of the aniline ring. The H-5 proton of the pyrimidine ring would likely show correlations to C-4 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could help in determining the preferred conformation around the C-N bond linking the two rings. For instance, correlations between the NH proton and the ortho protons (H-2'/H-6') of the aniline ring, or between the H-5 proton of the pyrimidine ring and the ortho protons of the aniline ring, would indicate their spatial closeness.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₀H₇Cl₂N₃), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of its constituent atoms. The presence of two chlorine atoms would give a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be readily protonated, primarily on one of the nitrogen atoms, to form the [M+H]⁺ ion. This would be the base peak in the spectrum.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information through fragmentation analysis. Common fragmentation pathways for such compounds could involve the cleavage of the bond between the aniline and pyrimidine rings, leading to fragment ions corresponding to the dichloropyrimidinyl cation and the aniline radical cation, or vice versa. Loss of chlorine atoms or HCl from the parent or fragment ions could also be observed.

Other Relevant Spectroscopic Techniques for Product Confirmation (e.g., UV-Vis Spectroscopy, Infrared Spectroscopy)

Beyond nuclear magnetic resonance (NMR) spectroscopy, several other spectroscopic techniques are indispensable for the comprehensive characterization of this compound and its reaction products. Ultraviolet-visible (UV-Vis) and Infrared (IR) spectroscopy, in particular, provide valuable insights into the electronic and vibrational properties of the molecule, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The resulting spectrum is characterized by one or more absorption bands, with the position of the maximum absorption (λmax) and the intensity (molar absorptivity, ε) being indicative of the molecular structure.

The UV-Vis spectrum of this compound is expected to display characteristic absorptions arising from the electronic systems of both the aniline and the dichloropyrimidine rings. The aniline moiety typically exhibits strong absorptions corresponding to π → π* transitions within the benzene (B151609) ring. The presence of the amino group (-NH-), an auxochrome, linked to the pyrimidine ring can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. Similarly, the dichloropyrimidine ring is a chromophore with its own characteristic π → π* and n → π* transitions. The conjugation between the two ring systems via the amino linker is expected to result in absorption bands at longer wavelengths, reflecting a more extended π-electron system.

Table 1: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl Ring | ~200-280 |

| π → π | Dichloropyrimidine Ring | ~240-300 |

| n → π* | Pyrimidine Ring (N atoms) | >300 |

| Charge Transfer Band | Donor (Aniline) to Acceptor (Pyrimidine) | ~280-350 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display a combination of absorption bands characteristic of its aniline and dichloropyrimidine components.

Key diagnostic peaks would include the N-H stretching vibration of the secondary amine linker, typically appearing as a sharp band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations from both rings are expected just above 3000 cm⁻¹. The region between 1500 and 1600 cm⁻¹ is characteristic of aromatic C=C ring stretching vibrations. Vibrations corresponding to the C=N bonds within the pyrimidine ring would also be found in this fingerprint region. The presence of the chlorine substituents is indicated by C-Cl stretching bands, which typically appear in the 600-800 cm⁻¹ range. Analysis of the IR spectra of related compounds, such as aniline and 4,6-dichloropyrimidine (B16783), helps in assigning these characteristic frequencies. researchgate.netosti.govresearchgate.net

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Phenyl & Pyrimidine Rings | 3000 - 3100 |

| C=C Stretch | Aromatic Rings | 1500 - 1620 |

| C=N Stretch | Pyrimidine Ring | 1520 - 1580 |

| N-H Bend | Secondary Amine | 1490 - 1550 |

| C-N Stretch | Aryl-Amine | 1250 - 1350 |

| C-Cl Stretch | Chloro-Pyrimidine | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4-Chloro-N-(pyrimidin-2-yl)aniline, provides significant insight into the expected molecular geometry and crystal packing. nih.gov

In such a structure, the analysis would focus on several key features:

Molecular Conformation: Determining the dihedral angle between the plane of the aniline ring and the pyrimidine ring is essential. This angle reveals the degree of twist around the C-N bond connecting the two rings. nih.gov

Bond Parameters: Precise measurement of bond lengths and angles can confirm the hybridisation of atoms and identify any strain or unusual electronic effects. For instance, the C-Cl bond lengths in the pyrimidine ring and the C-N bond length of the amine linker would be of particular interest.

Intermolecular Interactions: Identifying non-covalent interactions, such as hydrogen bonds and π-π stacking, is key to understanding the supramolecular assembly. In the case of this compound, the secondary amine proton can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as acceptors, potentially leading to the formation of dimers or extended chains in the crystal lattice. nih.gov The aromatic rings may also engage in π-π stacking interactions, further stabilizing the crystal structure.

The crystallographic data obtained from a single-crystal X-ray diffraction experiment is extensive. A summary of the type of data that would be generated is presented in Table 3, using the data for the analogous compound 4-Chloro-N-(pyrimidin-2-yl)aniline as a representative example. nih.gov

Table 3: Representative Crystallographic Data for a Related Compound, 4-Chloro-N-(pyrimidin-2-yl)aniline nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₈ClN₃ |

| Formula Weight | 205.64 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.7750 (1) |

| b (Å) | 10.0589 (3) |

| c (Å) | 12.0116 (3) |

| α (°) | 89.237 (1) |

| β (°) | 89.037 (1) |

| γ (°) | 89.399 (2) |

| Volume (ų) | 455.98 (2) |

| Z (molecules per cell) | 2 |

| Calculated Density (g/cm³) | 1.498 |

This detailed structural information is invaluable for correlating the solid-state properties of the compound with its molecular structure and for designing new materials with specific properties based on its derivatives.

Future Research Directions and Perspectives in the Field of 4 4,6 Dichloropyrimidin 2 Yl Aniline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is pivotal for the exploration of new chemical space. Future research in the synthesis of 4-(4,6-dichloropyrimidin-2-yl)aniline derivatives will likely focus on methodologies that are not only efficient but also environmentally benign.

Key areas for development include:

Palladium-Catalyzed Cross-Coupling Reactions: While palladium catalysis is already employed, future work will likely focus on developing more active and stable catalysts for reactions such as Suzuki and Buchwald-Hartwig amination at the chloro-positions of the pyrimidine (B1678525) ring. nih.govresearchgate.netacs.org This will enable the introduction of a wider array of substituents with greater control and efficiency.

C-H Functionalization: Direct C-H functionalization of the aniline (B41778) or pyrimidine ring offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Research into selective C-H activation will streamline synthetic routes and reduce waste.

Flow Chemistry: Continuous flow synthesis provides advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound derivatives could lead to higher yields, improved purity, and reduced production costs.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Exploring photoredox-mediated reactions for the functionalization of the this compound scaffold could open up new avenues for derivatization.

| Synthetic Methodology | Advantages | Potential Impact |

| Advanced Pd-Catalysis | High efficiency and functional group tolerance. | Broader scope of accessible derivatives. |

| C-H Functionalization | Atom economy and reduced synthetic steps. | More sustainable and efficient syntheses. |

| Flow Chemistry | Improved safety, scalability, and control. | Facilitates large-scale production. |

| Photoredox Catalysis | Mild reaction conditions and novel reactivity. | Access to previously inaccessible derivatives. |

Integration of this compound Derivatives in Advanced Therapeutic Modalities

The 2-aminopyrimidine motif is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Derivatives of this compound are poised to contribute to the next generation of therapeutics.

Future therapeutic applications include:

Kinase Inhibitors: The 2-aminopyrimidine core is a common feature in many kinase inhibitors used in oncology. Future research will focus on designing derivatives of this compound that can selectively target specific kinases implicated in cancer and other diseases, potentially overcoming resistance to existing therapies. nih.gov

Targeted Covalent Inhibitors (TCIs): The reactive chlorine atoms on the pyrimidine ring can be exploited to design TCIs. These molecules form a covalent bond with their biological target, leading to prolonged and potent inhibition. This approach is particularly promising for targeting enzymes with shallow binding pockets.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein. The this compound scaffold can serve as a versatile linker or warhead in the design of novel PROTACs, enabling the degradation of previously "undruggable" targets.

Antimicrobial and Antiviral Agents: Pyrimidine derivatives have a long history of use as antimicrobial and antiviral agents. researchgate.net The exploration of new derivatives of this compound for activity against drug-resistant bacteria and emerging viral threats remains a significant area of research. nih.gov

| Therapeutic Modality | Mechanism of Action | Potential Disease Areas |

| Kinase Inhibitors | Competitive inhibition of ATP binding site. | Cancer, inflammatory diseases. |

| Targeted Covalent Inhibitors | Irreversible binding to the target protein. | Cancer, viral infections. |

| PROTACs | Hijacking the ubiquitin-proteasome system. | Oncology, neurodegenerative diseases. |

| Antimicrobial Agents | Various, e.g., inhibition of essential enzymes. | Bacterial and fungal infections. |

Exploration of Emerging Applications in Functional Materials

Beyond the realm of medicine, the unique electronic and structural properties of this compound and its derivatives make them attractive candidates for applications in materials science.

Emerging applications in functional materials include:

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the pyrimidine ring can be harnessed to create materials with desirable charge-transport properties for use in OLEDs. By tuning the substituents on the aniline and pyrimidine rings, the emission color and efficiency of these devices can be modulated.

Organic Photovoltaics (OPVs): The development of new organic materials for use as electron donors or acceptors is crucial for improving the efficiency of OPVs. The tunable electronic properties of this compound derivatives make them promising building blocks for these applications.

Chemosensors: The reactivity of the chlorine atoms on the pyrimidine ring can be utilized to develop chemosensors. Derivatives can be designed to undergo a detectable change, such as a change in fluorescence or color, upon binding to a specific analyte.

| Application Area | Key Properties | Potential Impact |

| OLEDs | Tunable electronic properties, charge transport. | More efficient and durable displays. |

| OPVs | Electron acceptor/donor capabilities. | Low-cost, flexible solar cells. |

| Chemosensors | Selective binding and signal transduction. | Environmental monitoring, diagnostics. |

Application of Artificial Intelligence and Machine Learning in the Design and Discovery of New Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules. emanresearch.org These computational tools can accelerate the identification of promising new derivatives of this compound. nih.gov

Applications of AI and ML include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of virtual compounds. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. By using the this compound scaffold as a starting point, these models can explore a vast chemical space to identify new derivatives with optimized characteristics.

Retrosynthesis Prediction: AI-powered tools can assist chemists in planning the synthesis of target molecules by proposing efficient and viable synthetic routes.

| AI/ML Application | Function | Impact on Research |

| Predictive Modeling | Predicts properties of virtual compounds. | Prioritizes synthetic targets. |

| De Novo Design | Generates novel molecular structures. | Accelerates discovery of lead compounds. |

| Retrosynthesis Prediction | Suggests optimal synthetic pathways. | Streamlines the synthetic process. |

Q & A

Q. What are the established synthetic routes for 4-(4,6-Dichloropyrimidin-2-yl)aniline, and what analytical techniques validate its purity and structure?

Methodological Answer: A common synthetic route involves nucleophilic substitution using 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline as a precursor under reflux conditions with polar aprotic solvents (e.g., DMF or THF) and a base (e.g., K₂CO₃). Post-synthesis, purity is validated via HPLC (retention time: 0.75 minutes under SQD-FA05 conditions) and LCMS (observed m/z 245 [M+H]⁺). Structural confirmation requires H/C NMR and IR spectroscopy to identify amine and pyrimidine moieties .

Q. How can X-ray crystallography be optimized for determining the crystal structure of this compound?

Methodological Answer: For high-resolution crystal structure determination:

- Use SHELXTL (Bruker AXS) or SHELXL for refinement, leveraging its robustness in handling small-molecule data .

- Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Analyze hydrogen bonding patterns (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings, as seen in analogous compounds like 4-Chloro-N-(2-pyridyl)aniline (dihedral angles: 41.84°–49.24°) .

Key Crystallographic Parameters (Example):

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R factor | <0.05 |

| Data-to-parameter ratio | >15 |

Q. What chromatographic techniques are recommended for purifying this compound, and how are solvent systems selected?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) for high-resolution separation .

- Flash Chromatography : Employ silica gel with ethyl acetate/hexane mixtures (polarity adjusted based on TLC Rf values).

- Solvent selection prioritizes solubility (e.g., DCM for dissolution) and compatibility with detection methods (e.g., UV absorbance at 254 nm).

Q. What spectroscopic methods are essential for characterizing intermediates during synthesis?

Methodological Answer:

- LCMS : Monitors reaction progress via molecular ion peaks (e.g., m/z 245 [M+H]⁺) .

- NMR : H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and NH₂ groups (δ 5.2–5.5 ppm).

- IR : Confirms N–H stretches (~3400 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹).

Advanced Research Questions

Q. How should researchers address contradictions between computational models and experimental data in structural analysis?

Methodological Answer:

- Cross-validate DFT-calculated bond lengths/angles with X-ray data. For discrepancies >5%, re-examine refinement parameters (e.g., thermal displacement factors) in SHELXL .

- Use Hirshfeld surface analysis to assess intermolecular interactions influencing packing anomalies .

- Case Study: In 4-Chloro-N-(2-pyridyl)aniline, dimeric N–H⋯N hydrogen bonds caused deviations from idealized geometries, resolved via multipole refinement .

Q. What methodological considerations are critical when investigating reactivity in cross-coupling reactions?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for Buchwald–Hartwig amination.

- Kinetic Studies : Monitor reaction progress via in-situ IR or LCMS to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to optimize electron-deficient pyrimidine reactivity .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer:

- Derivatization : Introduce substituents (e.g., –CF₃, –OCH₃) at the aniline or pyrimidine ring to modulate lipophilicity and electronic effects .

- Assay Design : Use MTT assays on cancer cell lines (e.g., MCF-7) to evaluate cytotoxicity, referencing analogs like 4-(Benzo[d]oxazol-2-yl)aniline (IC₅₀: 0–100 μM) .

- Computational Modeling : Perform docking studies with target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets.

Q. What strategies mitigate challenges in quantifying the compound in complex mixtures via mass spectrometry?

Methodological Answer:

- Ionization Optimization : Use ESI+ mode with 0.1% formic acid to enhance [M+H]⁺ signal .

- Internal Standards : Deuterated analogs (e.g., d₂-4-(4,6-Dichloropyrimidin-2-yl)aniline) correct for matrix effects.

- Fragmentation Patterns : Monitor diagnostic ions (e.g., m/z 154 for pyrimidine cleavage) to distinguish from co-eluting species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.